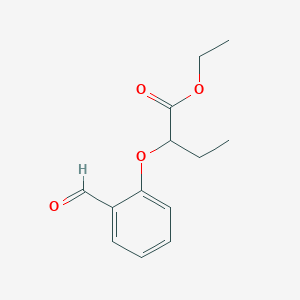

Ethyl 2-(2-formylphenoxy)butanoate

Vue d'ensemble

Description

Ethyl 2-(2-formylphenoxy)butanoate (EFB) is an organic compound that is used in a variety of laboratory experiments and industrial processes. It is a colorless liquid with a sweet, fruity odor and is widely used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. EFB is also known as ethyl 2-formylphenoxybutyrate and is an important intermediate in the synthesis of various compounds. The compound is also used in a variety of scientific research applications due to its unique properties.

Applications De Recherche Scientifique

1. Application in Oxidative Metabolism Studies

Ethyl 2-(2-formylphenoxy)butanoate may be implicated in studies examining oxidative metabolism in biological systems. For instance, research conducted by Turini et al. (1998) investigated the oxidation of ethyl t-butyl ether (ETBE) by liver microsomes in rats. This study highlighted the roles of various cytochrome P450 isoforms in the oxidative metabolism of ETBE, a compound structurally related to this compound (Turini et al., 1998).

2. Role in Chemical Synthesis

This compound might be utilized in chemical synthesis processes. Zhu et al. (2003) described the use of similar compounds in the synthesis of tetrahydropyridines through a [4 + 2] annulation process. This study provides insights into the potential use of this compound in organic synthesis, particularly in the creation of complex organic compounds (Zhu et al., 2003).

3. Implications in Pest Control Research

The compound may find applications in pest control research. Wimmer et al. (2007) explored the use of butanoate esters, which are structurally similar to this compound, in the development of novel insect control agents. These compounds, known as juvenogens, show potential as biochemically activated hormonogenic compounds in insect pest control (Wimmer et al., 2007).

4. Applications in Photochemical Reactions

Research into photochemical reactions may also involve this compound. Studies like the one by Tokuda et al. (1978) on the photochemical reactions of cycloalkanones in alcoholic solutions could provide a foundation for understanding how this compound behaves under similar conditions (Tokuda et al., 1978).

Safety and Hazards

Ethyl 2-(2-formylphenoxy)butanoate is classified as a GHS07 substance, indicating that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-(2-formylphenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-11(13(15)16-4-2)17-12-8-6-5-7-10(12)9-14/h5-9,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGGSVBDPHSMCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)OC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377284 | |

| Record name | ethyl 2-(2-formylphenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86602-60-0 | |

| Record name | ethyl 2-(2-formylphenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B1303062.png)

![{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B1303078.png)

![5,6-Dihydrobenzo[h]quinazolin-2-amine](/img/structure/B1303086.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol](/img/structure/B1303097.png)